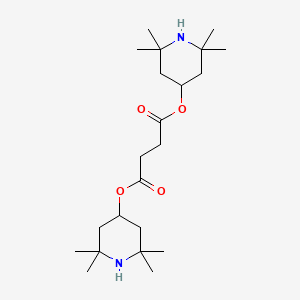

bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate

Cat. No. B8805870

Key on ui cas rn:

62782-03-0

M. Wt: 396.6 g/mol

InChI Key: GOJOVSYIGHASEI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05028645

Procedure details

322.3 g (2.05 mol) of 4-hydroxy-2,2,6,6-tetramethylpiperidine and 146.1 g (1 mol) of dimethyl succinate in 300 ml of xylene are heated to 80° C. 1.2 g of lithium amide are added to the reaction mixture at this temperature, and the temperature is raised to 120°-125° C. A mixture of methanol and xylene is then distilled off slowly under a slow stream of nitrogen. After approx. 10 hours virtually no more methanol distills off, which indicates the end of the transesterification. The contents of the flask are diluted with 500 ml of petroleum ether (boiling range 110°-140° C.) and are washed in the separating funnel while still warm (60°-70° C.) with three times 100 ml of water. The reaction product crystallizes from the organic phase on cooling as colourless crystals. The di-(2,2,6,6-tetramethyl-4-piperidinyl) succinate obtained melts at 118° C.

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[NH:5][C:4]([CH3:11])([CH3:10])[CH2:3]1.[C:12]([O:20][CH3:21])(=[O:19])[CH2:13][CH2:14][C:15](OC)=[O:16].[NH2-:22].[Li+].CO>C1(C)C(C)=CC=CC=1>[C:12]([O:20][CH:21]1[CH2:7][C:6]([CH3:9])([CH3:8])[NH:22][C:4]([CH3:11])([CH3:10])[CH2:3]1)(=[O:19])[CH2:13][CH2:14][C:15]([O:1][CH:2]1[CH2:3][C:4]([CH3:11])([CH3:10])[NH:5][C:6]([CH3:9])([CH3:8])[CH2:7]1)=[O:16] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

322.3 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1CC(NC(C1)(C)C)(C)C

|

|

Name

|

|

|

Quantity

|

146.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)OC)(=O)OC

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Two

|

Name

|

|

|

Quantity

|

1.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[NH2-].[Li+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature is raised to 120°-125° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is then distilled off slowly under a slow stream of nitrogen

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After approx. 10 hours virtually no more methanol distills off

|

|

Duration

|

10 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The contents of the flask are diluted with 500 ml of petroleum ether (boiling range 110°-140° C.)

|

WASH

|

Type

|

WASH

|

|

Details

|

are washed in the separating funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while still warm (60°-70° C.) with three times 100 ml of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction product crystallizes from the organic phase

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

on cooling as colourless crystals

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC(=O)OC1CC(NC(C1)(C)C)(C)C)(=O)OC1CC(NC(C1)(C)C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |